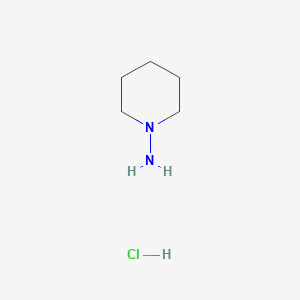

N-Aminopiperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidin-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c6-7-4-2-1-3-5-7;/h1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNLXZOJUZAGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212625 | |

| Record name | Piperidine, 1-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63234-70-8 | |

| Record name | 1-Piperidinamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63234-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063234708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinamine, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Aminopiperidine Hydrochloride: A Comprehensive Technical Guide

CAS Number: 63234-70-8

This in-depth technical guide provides a comprehensive overview of N-Aminopiperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, safety data, and its role in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a heterocyclic compound that serves as a crucial building block in organic synthesis. Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 63234-70-8 | |

| Molecular Formula | C₅H₁₃ClN₂ | |

| Molecular Weight | 136.62 g/mol | |

| Melting Point | 146-151 °C | |

| Appearance | Brown to Dark-brown Solid | [1] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in Water | [2] |

| InChI Key | ZTNLXZOJUZAGRP-UHFFFAOYSA-N | |

| SMILES | C1CCN(CC1)N.Cl | [3] |

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. The following sections detail two common experimental protocols.

Synthesis from Piperidine and Urea

This method utilizes readily available and less toxic starting materials.[4]

Experimental Protocol:

-

Step 1: Synthesis of N-formamide piperidine

-

Step 2: Hoffman Rearrangement and Salt Formation

-

Dissolve the N-formamide piperidine.

-

At a temperature of 0-20°C, bubble chlorine gas through the solution for 1-2.5 hours.[4]

-

Perform a Hoffman rearrangement reaction under alkaline conditions to yield N-aminopiperidine.[4]

-

React the resulting N-aminopiperidine with concentrated hydrochloric acid to form this compound.[4]

-

The final product can be purified by recrystallization from an ethanol/ethyl acetate solution.[4]

-

Caption: Synthesis of this compound from Piperidine and Urea.

Synthesis via Nitrosation and Reduction

This traditional method involves the formation of a nitroso intermediate.

Experimental Protocol:

-

Step 1: Synthesis of N-nitrosopiperidine

-

React piperidine with sodium nitrite under acidic conditions (e.g., with hydrochloric acid) to produce N-nitrosopiperidine.[5]

-

-

Step 2: Reduction and Salt Formation

-

Prepare a suspension of a reducing agent, such as lithium aluminum hydride, in an anhydrous solvent like tetrahydrofuran or ether in an ice bath.[5]

-

Dissolve the N-nitrosopiperidine in the same anhydrous solvent and add it dropwise to the reducing agent suspension.[5]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

-

Once the reaction is complete, quench it by slowly adding water.

-

Filter the mixture and evaporate the organic solvent under reduced pressure.

-

Acidify the remaining aqueous layer with hydrochloric acid, concentrate by evaporating the water, and recrystallize the solid residue from an ethanol/ethyl acetate mixture to obtain this compound.[5]

-

References

- 1. N-AMINOPIPERIDINE HCL | 63234-70-8 [sigmaaldrich.com]

- 2. | CAS: | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 63234-70-8|1-Aminopiperidine hydrochloride|BLD Pharm [bldpharm.com]

- 4. CN104356096A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]

N-Aminopiperidine Hydrochloride: A Technical Guide for Researchers

An in-depth examination of the physicochemical properties, synthesis, and applications of N-Aminopiperidine Hydrochloride, a key intermediate in pharmaceutical research and development.

This technical guide provides a comprehensive overview of this compound (also known as 1-Aminopiperidine hydrochloride), a crucial building block in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis protocols, and its significant role as a precursor in the synthesis of pharmacologically active molecules.

Core Physicochemical Properties

This compound is the salt of the N-amino derivative of piperidine. Its fundamental properties are summarized below, providing a clear reference for laboratory use.

| Property | Value | Source |

| Molecular Weight | 136.62 g/mol | [1] |

| Molecular Formula | C₅H₁₃ClN₂ | [1] |

| CAS Number | 63234-70-8 | |

| Synonyms | 1-Aminopiperidine hydrochloride | |

| Boiling Point (Free Base) | 147 °C | [2] |

| Appearance | Data not widely available in cited sources | |

| Melting Point | Data not widely available in cited sources | |

| Solubility | Data not widely available in cited sources |

Note: Physicochemical properties such as melting point and solubility for the hydrochloride salt are not consistently reported in publicly available literature. Researchers should consult the specific product's certificate of analysis for precise data.

Synthesis Protocols and Methodologies

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the desired scale, yield, and safety considerations, particularly concerning the handling of hazardous intermediates.

Method 1: Reduction of N-Nitrosopiperidine

A common laboratory-scale synthesis involves the nitrosation of piperidine followed by reduction. This method, while effective, generates a highly carcinogenic N-nitroso intermediate and requires careful handling.

Experimental Protocol:

-

Nitrosation: Piperidine is reacted with sodium nitrite under acidic conditions to form N-nitrosopiperidine.

-

Reduction: The resulting N-nitrosopiperidine is reduced to N-aminopiperidine. Common reducing agents include:

-

Lithium Aluminum Hydride (LiAlH₄): N-nitrosopiperidine, dissolved in an anhydrous ether like diethyl ether or tetrahydrofuran (THF), is added dropwise to a suspension of LiAlH₄ under an ice bath. The reaction is then stirred at room temperature.

-

Iron in Hydrochloric Acid: N-nitrosopiperidine is added to a heated mixture of iron powder, hydrochloric acid, and water. The mixture is refluxed for 4-5 hours.

-

-

Salt Formation and Purification: After the reduction is complete, the reaction is quenched. The aqueous layer is acidified with hydrochloric acid and then evaporated to dryness. The resulting solid, this compound, is purified by recrystallization from a solvent mixture such as ethanol/ethyl acetate.

Method 2: Hofmann Rearrangement Route

To avoid the use of N-nitroso compounds, an alternative synthesis pathway utilizes a Hofmann rearrangement. This method is considered safer and more environmentally friendly.

Experimental Protocol:

-

Amidation: Piperidine is heated and refluxed with urea to produce N-carboxamide piperidine.

-

Chlorination & Rearrangement: The N-carboxamide piperidine is dissolved and reacted with chlorine gas at a controlled temperature (0-20 °C). A subsequent Hofmann rearrangement is induced under alkaline conditions (e.g., sodium hydroxide solution) to yield N-aminopiperidine.

-

Salt Formation: The resulting N-aminopiperidine is treated with concentrated hydrochloric acid to precipitate the final hydrochloride salt, which is then purified.

Applications in Drug Development

This compound is a valuable intermediate, most notably in the synthesis of the drug Rimonabant .

Rimonabant was developed as a selective cannabinoid receptor 1 (CB1) antagonist, investigated primarily for the treatment of obesity and related metabolic disorders. Although later withdrawn from the market due to neuropsychiatric side effects, the synthesis of Rimonabant highlights the industrial importance of this compound as a key precursor.

Biological Context: The Endocannabinoid Signaling Pathway

The pharmacological target of Rimonabant, the CB1 receptor, is a critical component of the endocannabinoid system (ECS). The ECS is a G-protein coupled receptor (GPCR) system that plays a key role in regulating appetite, energy balance, and mood.

Mechanism of Action:

-

Activation: Endocannabinoids (e.g., Anandamide) are released and bind to the presynaptic CB1 receptor.

-

G-Protein Coupling: This binding activates the associated inhibitory G-protein (Gαi/o).

-

Downstream Effects: The activated G-protein dissociates and initiates two primary downstream effects:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Inhibition of Calcium Channels: This reduces the influx of Ca²⁺ into the presynaptic terminal.

-

-

Outcome: The reduction in presynaptic calcium levels inhibits the release of neurotransmitters.

Rimonabant functions as an antagonist or inverse agonist at the CB1 receptor.[3][4][5] It binds to the receptor but does not activate it, thereby blocking the binding of endocannabinoids and preventing the downstream signaling cascade.[5] This blockade of CB1 signaling in regions like the hypothalamus is the mechanism behind its appetite-suppressing effects.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not available in the searched resources. However, based on SDS for structurally related aminopiperidine compounds, the following general precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[6][7]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin, eyes, and clothing.[6][8]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.[7][8] If inhaled, move to fresh air.[7] If ingested, do not induce vomiting and seek immediate medical attention.[7][8]

Disclaimer: This information is for guidance only. Always consult the substance-specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined synthesis routes and its crucial role as an intermediate in the creation of complex molecules like Rimonabant underscore its importance. A thorough understanding of its properties, synthesis, and the biological context of its derivatives is essential for professionals engaged in drug discovery and development.

References

- 1. 4-Aminopiperidine hydrochloride | C5H13ClN2 | CID 12406640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Aminopiperidine - (Amines|Piperidine derivatives):Koei Chemical Co., Ltd [koeichem.com]

- 3. mdpi.com [mdpi.com]

- 4. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

N-Aminopiperidine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of N-Aminopiperidine Hydrochloride. It includes quantitative data, detailed experimental methodologies, and visual representations of relevant biological and synthetic pathways to support its application in research and drug development.

Core Physical Properties

This compound, also known as 1-aminopiperidine hydrochloride, is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of various pharmaceutical agents, most notably as an intermediate in the production of the cannabinoid receptor antagonist, Rimonabant.[1] An accurate understanding of its physical properties is essential for its effective use in synthesis, formulation, and quality control.

Quantitative Data Summary

The physical properties of N-Aminopiperidine and its hydrochloride salt are summarized in the tables below. Data has been compiled from various sources, and it is important to note that some properties are reported for the free base (1-Aminopiperidine) and others for the hydrochloride salt.

Table 1: Physical Properties of 1-Aminopiperidine (Free Base)

| Property | Value | Source |

| Molecular Formula | C5H12N2 | [2][3][4] |

| Molecular Weight | 100.16 g/mol | [3][4] |

| Appearance | Colorless to slightly yellow clear liquid | [2] |

| Boiling Point | 146 °C at 730 mmHg | [3][5] |

| Density | 0.928 g/mL at 25 °C | [3][6] |

| Refractive Index | n20/D 1.475 | [3] |

| pKa | 8.19 ± 0.20 (Predicted) | [6] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H13ClN2 | |

| Molecular Weight | 136.62 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | Not consistently reported in search results. | |

| Solubility | Soluble in water. |

Note: Specific quantitative data for the melting point and solubility of this compound were not consistently available across the searched literature. Researchers should determine these properties experimentally for their specific batches.

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted as needed.

Determination of Melting Point (for solid hydrochloride salt)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point can be determined using a capillary melting point apparatus.[7][8][9][10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is placed in a mortar and finely powdered using a pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. A packed sample height of 2-3 mm is ideal.[9]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement:

-

A rapid heating rate (e.g., 10-20 °C/min) is used to get an approximate melting range.

-

The apparatus is allowed to cool.

-

A second determination is performed with a slow heating rate (1-2 °C/min) starting from a temperature about 20 °C below the approximate melting point.[9]

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound can be determined in various solvents, particularly in aqueous solutions, which is relevant for biological and pharmaceutical applications.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Shaking incubator or orbital shaker

-

pH meter

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure (Phase Solubility Study): [11]

-

Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in the desired solvent (e.g., deionized water, buffer of a specific pH).

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a series of vials.

-

Equilibration: The vials are sealed and placed in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the solutions are allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is carefully removed, filtered (e.g., using a 0.45 µm syringe filter) to remove any remaining solid particles, and then diluted as necessary.

-

Quantification: The concentration of the dissolved this compound in the diluted filtrate is determined using a suitable analytical method, such as HPLC-UV, by comparing the response to a calibration curve generated from the standard solutions. The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Signaling Pathways and Experimental Workflows

N-Aminopiperidine is a key synthetic intermediate for Rimonabant, a CB1 cannabinoid receptor antagonist.[1] Understanding the signaling pathway of the CB1 receptor and the synthetic and analytical workflows involving N-aminopiperidine is crucial for its application in drug development.

CB1 Receptor Signaling Pathway

Rimonabant acts as an inverse agonist/antagonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). The activation of the CB1 receptor by endocannabinoids triggers a cascade of intracellular events. Rimonabant blocks these effects. The following diagram illustrates the canonical signaling pathway associated with the CB1 receptor.

Caption: Simplified CB1 Receptor Signaling Pathway.

Synthetic Workflow for Rimonabant from this compound

The synthesis of Rimonabant involves the amidation of a pyrazole carboxylic acid derivative with N-aminopiperidine. The following diagram outlines a general synthetic workflow.

Caption: General Synthetic Workflow for Rimonabant.

Experimental Workflow for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound and related compounds. A general workflow for HPLC analysis is presented below.

Caption: General Workflow for HPLC Analysis.

References

- 1. CN102206182A - Method for synthesizing Rimonabant hydrochloride - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-アミノピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Aminopiperidine | 2213-43-6 [chemicalbook.com]

- 6. 1-Aminopiperidine CAS#: 2213-43-6 [m.chemicalbook.com]

- 7. davjalandhar.com [davjalandhar.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. thinksrs.com [thinksrs.com]

- 11. benchchem.com [benchchem.com]

Navigating the Solution: A Technical Guide to the Solubility of 1-Aminopiperidine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-Aminopiperidine hydrochloride in various organic solvents. Due to the limited availability of specific quantitative public data for this compound, this document focuses on providing a robust framework for its solubility determination. It includes a detailed, generalized experimental protocol and an illustrative solubility profile based on the general principles of amine hydrochloride solubility.

Introduction to 1-Aminopiperidine Hydrochloride and its Solubility

1-Aminopiperidine is a versatile building block in medicinal chemistry and drug discovery. Its hydrochloride salt is often utilized to improve handling and stability. The solubility of this salt in organic solvents is a critical parameter for its use in synthesis, purification, and formulation development. Generally, amine hydrochlorides, being salts, exhibit higher polarity compared to their free base counterparts. This increased polarity typically leads to better solubility in polar solvents and lower solubility in non-polar organic solvents. The "like dissolves like" principle is a fundamental concept in predicting these solubility behaviors.

Illustrative Solubility Profile

| Solvent | Class | Predicted Solubility ( g/100 mL) at 25°C | Notes |

| Water | Protic, Polar | > 50 | Expected to be highly soluble due to the ionic nature of the hydrochloride salt. |

| Methanol | Protic, Polar | 10 - 25 | Good solubility is expected due to the high polarity and hydrogen bonding capability of methanol. |

| Ethanol | Protic, Polar | 5 - 15 | Similar to methanol, good solubility is anticipated. A common solvent for recrystallization of amine hydrochlorides. |

| Isopropanol | Protic, Polar | 1 - 5 | Lower polarity than methanol and ethanol may lead to reduced solubility. |

| Acetonitrile | Aprotic, Polar | 0.5 - 2 | Moderate polarity may allow for some dissolution. |

| Dichloromethane (DCM) | Aprotic, Non-polar | < 0.1 | Low polarity makes it a poor solvent for ionic salts. |

| Toluene | Aprotic, Non-polar | < 0.01 | Very low polarity; expected to be practically insoluble. |

| Hexane | Aprotic, Non-polar | < 0.01 | Very low polarity; expected to be practically insoluble. |

| Diethyl Ether | Aprotic, Non-polar | < 0.1 | Often used as an anti-solvent for precipitating amine hydrochlorides from more polar solutions. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 1-Aminopiperidine hydrochloride. This protocol is a synthesized approach based on established methods for solubility testing of amine hydrochlorides.

Objective: To determine the equilibrium solubility of 1-Aminopiperidine hydrochloride in a given organic solvent at a specified temperature.

Materials:

-

1-Aminopiperidine hydrochloride (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Aminopiperidine hydrochloride to a series of sealed vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Immediately filter the collected supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with a suitable solvent (mobile phase for HPLC is ideal) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 1-Aminopiperidine hydrochloride.

-

Prepare a calibration curve using standard solutions of known concentrations of 1-Aminopiperidine hydrochloride.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like 1-Aminopiperidine hydrochloride.

Caption: General workflow for experimental solubility determination.

Conclusion

Understanding the solubility of 1-Aminopiperidine hydrochloride is essential for its effective application in research and development. While specific quantitative data is sparse, a systematic experimental approach, as outlined in this guide, allows for the precise determination of its solubility in various organic solvents. The provided illustrative data and workflow serve as a valuable starting point for researchers, enabling informed solvent selection and experimental design. It is recommended that solubility is always determined experimentally for the specific conditions of interest.

N-Aminopiperidine Hydrochloride: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Aminopiperidine hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds, notably as an intermediate in the production of the cannabinoid receptor antagonist Rimonabant.[1][2] Accurate characterization of this compound is essential for quality control and process optimization in drug development. This guide provides a detailed analysis of its expected spectroscopic signature based on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectral Data Analysis

The following sections detail the spectral data for N-Aminopiperidine and provide a scientific basis for the anticipated data for its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The protonation of the amino group in N-Aminopiperidine to form the hydrochloride salt is expected to induce significant changes in the chemical shifts of nearby protons and carbons due to the electron-withdrawing effect of the newly formed ammonium group.

Expected ¹H NMR Spectral Data

| Protons | Expected Chemical Shift (δ) for Free Base (ppm) | Expected Chemical Shift (δ) for Hydrochloride Salt (ppm) | Multiplicity |

| -NH₂ | ~2.5 (broad singlet) | ~8-10 (broad singlet) | bs |

| H-2, H-6 (α to ring N) | ~2.7-2.8 | ~3.0-3.5 | t |

| H-3, H-5 (β to ring N) | ~1.6-1.7 | ~1.8-2.0 | m |

| H-4 (γ to ring N) | ~1.4-1.5 | ~1.6-1.8 | m |

Note: Expected shifts are based on typical values for similar structures and the known effects of protonation.

Expected ¹³C NMR Spectral Data

| Carbon | Expected Chemical Shift (δ) for Free Base (ppm) | Expected Chemical Shift (δ) for Hydrochloride Salt (ppm) |

| C-2, C-6 | ~55-57 | ~52-55 |

| C-3, C-5 | ~26-28 | ~24-26 |

| C-4 | ~24-26 | ~22-24 |

Note: Protonation is expected to cause a slight upfield shift for the carbons adjacent to the nitrogen due to changes in hybridization and electron density.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The conversion of the primary amine in N-Aminopiperidine to an ammonium salt in the hydrochloride form will result in the appearance of characteristic N-H stretching and bending vibrations.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) for Free Base | Expected Wavenumber (cm⁻¹) for Hydrochloride Salt | Intensity |

| N-H Stretch (Amine) | 3300-3400 | - | Medium |

| N-H Stretch (Ammonium) | - | 2400-3200 (broad) | Strong, Broad |

| C-H Stretch | 2850-2950 | 2850-2950 | Strong |

| N-H Bend (Amine) | 1590-1650 | - | Medium |

| N-H Bend (Ammonium) | - | 1500-1600 | Medium |

| C-N Stretch | 1000-1250 | 1000-1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the mass spectrum is expected to show the molecular ion of the free base, as the hydrochloride salt will typically dissociate under standard MS conditions.

Expected Mass Spectrometry Data

| Ion | m/z | Relative Intensity |

| [M]+ (C₅H₁₂N₂) | 100.10 | High |

| [M-NH₂]+ | 84.08 | Moderate |

| [M-C₂H₄]+ | 72.08 | High |

| [M-C₂H₅N]+ | 57.06 | Moderate |

Note: The fragmentation pattern is based on typical pathways for cyclic amines. Data is for the free base, N-Aminopiperidine.[3]

Experimental Protocols

Detailed and validated experimental protocols are critical for obtaining reliable and reproducible spectral data.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is crucial as acidic protons may exchange with D₂O.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry potassium chloride (KCl) in an agate mortar and pestle. KCl is used instead of KBr to avoid potential halogen exchange with the hydrochloride salt.[4]

-

Place a portion of the finely ground powder into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as GC-MS or LC-MS.

Instrumentation and Parameters (Electron Ionization - GC-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[3]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 30-200.

-

GC Column: A non-polar or medium-polarity column is typically used for the separation of amines.

Synthesis Workflow

This compound can be synthesized from piperidine through various routes. One common method involves the nitrosation of piperidine followed by reduction and salt formation.

Another documented synthesis route involves the reaction of piperidine with urea, followed by a Hofmann rearrangement and subsequent reaction with hydrochloric acid.[5]

Conclusion

This technical guide provides a thorough spectroscopic and methodological framework for this compound. By combining the known spectral data of the free base with the predictable effects of protonation, researchers and drug development professionals can confidently identify and characterize this important pharmaceutical intermediate. The provided experimental protocols and synthesis workflow further support the practical application of this knowledge in a laboratory setting.

References

- 1. asianpubs.org [asianpubs.org]

- 2. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 3. 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. CN104356096A - Preparation method of this compound - Google Patents [patents.google.com]

N-Aminopiperidine hydrochloride safety data sheet (SDS)

An In-depth Technical Guide to the Safety Profile of N-Aminopiperidine and its Hydrochloride Salt

For researchers, scientists, and drug development professionals, a comprehensive understanding of a chemical's safety profile is paramount for ensuring safe handling and experimental integrity. This technical guide provides a detailed overview of the safety data for N-Aminopiperidine (also known as 1-Aminopiperidine; CAS 2213-43-6) and its hydrochloride salt, N-Aminopiperidine hydrochloride (CAS 63234-70-8). The information is compiled from Safety Data Sheets (SDS) and toxicological databases, with a focus on quantitative data, experimental methodologies, and logical safety workflows.

Data Presentation

The quantitative safety and physical property data for both the free base and the hydrochloride salt are summarized in the tables below for ease of comparison.

Table 1: Physical and Chemical Properties

| Property | 1-Aminopiperidine (Free Base) | This compound |

| CAS Number | 2213-43-6[1] | 63234-70-8[2] |

| Molecular Formula | C₅H₁₂N₂[1] | C₅H₁₃ClN₂[2] |

| Molecular Weight | 100.16 g/mol [1] | 136.62 g/mol [3] |

| Physical State | Clear Liquid[4] | Brown to Dark-brown Solid[2] |

| Boiling Point | 145 - 147 °C[4] | Not Available |

| Melting Point | Not Available | 146 - 151 °C[2] |

| Flash Point | 36 °C (96.8 °F) - closed cup[1][4] | Not Available |

| Density | 0.928 g/cm³ at 25 °C[1] | Not Available |

| pH | 11-12[4] | Not Available |

Table 2: Toxicological Data and GHS Classifications

| Hazard Parameter | 1-Aminopiperidine (Free Base) | This compound |

| Acute Oral Toxicity | Category 4; LD50 (Rat): 500 mg/kg. Harmful if swallowed.[4] | No quantitative data available. |

| Acute Dermal Toxicity | Category 3; LD50 (Rabbit): 275 mg/kg. Toxic in contact with skin. | No quantitative data available. |

| Acute Inhalation Toxicity | Category 3; LC50 (Rat, 4h, vapour): 11 mg/l. Toxic if inhaled. | No quantitative data available. |

| Skin Corrosion/Irritation | Category 1B : Causes severe skin burns and eye damage.[5] Result in rabbit test: Corrosive (4 h exposure) per OECD Test Guideline 404. | Causes skin irritation (H315).[2] |

| Serious Eye Damage/Irritation | Category 1 : Causes serious eye damage.[5] Result in rabbit test: Irreversible effects on the eye per OECD Test Guideline 405. | Causes serious eye irritation (H319).[2] |

| Respiratory Irritation | May cause respiratory irritation (STOT SE 3).[6] | May cause respiratory irritation (H335).[2] |

| Flammability | Category 3 : Flammable liquid and vapor.[5][6] | Not classified as flammable. |

Experimental Protocols

The toxicological classifications are determined by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are the methodologies for key experiments cited for 1-Aminopiperidine.

1. OECD Guideline 404: Acute Dermal Corrosion/Irritation

This test is designed to determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

-

Principle: The test substance is applied to the skin of a single animal in a stepwise manner. The observation of a corrosive effect at any step determines the classification.

-

Test Animal: A single healthy young adult albino rabbit is typically used for the initial test.

-

Procedure:

-

Approximately 24 hours before the test, the fur is clipped from the dorsal area of the animal's trunk.

-

A small area (approx. 6 cm²) of intact skin is selected for application.

-

A measured dose of the test substance (0.5 mL for liquids) is applied to the skin under a gauze patch.

-

The patch is held in contact with the skin with a semi-occlusive dressing for a specified exposure period, typically up to 4 hours.

-

After exposure, the residual substance is removed.

-

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours) after patch removal. Skin damage, such as ulceration and necrosis, is recorded.

-

Classification: If a corrosive effect is observed (irreversible tissue damage), the test is terminated, and the substance is classified as corrosive. If no corrosive effect is seen after 4 hours, the response is observed for 14 days to determine the reversibility of any effects.

2. OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline assesses the potential of a substance to produce irritation or corrosion when applied to the eye.

-

Principle: The substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation/corrosion is evaluated and scored at specific intervals.

-

Test Animal: Healthy young adult albino rabbits are used.

-

Procedure:

-

The test begins with a single animal.

-

A measured dose (e.g., 0.1 mL for liquids) of the test substance is placed in the conjunctival sac of one eye. The eyelids are then gently held together for about one second.

-

The other eye remains untreated to serve as a control.

-

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Reactions are scored for the cornea (opacity), iris, and conjunctiva (redness, swelling).

-

Classification: If a substance is found to cause severe or irreversible effects in the initial animal, no further testing is conducted. If the initial results are inconclusive, a confirmatory test on additional animals may be performed. The scores, severity, and reversibility of the ocular lesions determine the final classification.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the safe handling of N-Aminopiperidine and its derivatives.

Caption: Hazard Mitigation Workflow for 1-Aminopiperidine.

References

- 1. 1-Aminopiperidine 97 2213-43-6 [sigmaaldrich.com]

- 2. N-AMINOPIPERIDINE HCL | 63234-70-8 [sigmaaldrich.com]

- 3. | CAS: | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. canbipharm.com [canbipharm.com]

- 6. 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Aminopiperidine Hydrochloride Structural Analogues: A Technical Guide for Drug Development Professionals

Introduction

The N-aminopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a diverse range of biologically active compounds. Its inherent conformational rigidity and the presence of a basic nitrogen atom make it an attractive building block for designing ligands that interact with various physiological targets. This technical guide provides an in-depth overview of the synthesis, pharmacological activities, and structure-activity relationships (SAR) of N-aminopiperidine hydrochloride structural analogues. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

I. Synthesis of N-Aminopiperidine Analogues

The synthesis of N-aminopiperidine analogues can be broadly categorized into several key strategies, including the functionalization of pre-existing piperidine rings and the construction of the piperidine ring itself.

Reductive Amination of N-Substituted 4-Piperidones

A prevalent and versatile method for the synthesis of 4-aminopiperidine derivatives is the reductive amination of N-substituted 4-piperidones. This one-pot reaction involves the formation of an imine or iminium ion intermediate from the piperidone and a primary or secondary amine, which is then reduced in situ by a mild reducing agent.

-

General Workflow:

Caption: Reductive amination workflow for 4-aminopiperidine synthesis.

Synthesis of 3,5-Diaminopiperidine Derivatives

Derivatives of 3,5-diaminopiperidine, which can act as mimetics of aminoglycosides, are synthesized through a multi-step process often starting from a substituted pyridine.

-

Synthetic Scheme Outline:

Caption: Synthetic pathway to cis-3,5-diaminopiperidine derivatives.

II. Pharmacological Activities and Quantitative Data

N-Aminopiperidine analogues have been investigated for a range of pharmacological activities, with significant findings in the areas of pain management, diabetes, and infectious diseases.

µ-Opioid Receptor Agonism for Analgesia

A significant area of research has focused on the development of N-aminopiperidine analogues as potent and selective µ-opioid receptor (MOR) agonists for the treatment of pain.[1] Structure-activity relationship studies have demonstrated that modifications to the piperidine ring and its substituents can profoundly impact binding affinity and functional activity.[1][2]

| Compound ID | N-Substituent | Phenyl Ring Substituent | MOR Kᵢ (nM)[1][2] | MOR EC₅₀ (nM)[1][2] |

| (3R, 4S)-23 | -CH₂-CH(OH)- | 3-OH | 0.0021 | 0.0013 |

| 17 | -CH₂-CH₂- | 3-OH | 0.0034 | 0.68 |

| 45 | -CH₂-CH₂- | 4-OH | 0.0042 | 1.23 |

| 46 | -CH₂-CH₂- | 4-F | 0.0055 | 0.68 |

N-Type Calcium Channel Blockade for Neuropathic Pain

4-Aminopiperidine derivatives have been identified as promising blockers of N-type (Caᵥ2.2) voltage-gated calcium channels, which are key regulators of neurotransmitter release in pain pathways.[3] Blockade of these channels represents a therapeutic strategy for neuropathic pain.[4]

| Compound ID | N1-Substituent | N4-Substituent | N-Type Channel Inhibition IC₅₀ (µM)[4] |

| C101 | 4-(diethylamino)piperidin-4-yl | (4-fluorobenzyl)(2-ethylbutyl) | 2.2 |

| Compound 3 | 4,4-bis(4-fluorophenyl)butyl | H | Potent (qualitative)[3] |

| Compound 18 | 3,3-diphenylpropyl | Acetyl | Potent (qualitative)[3] |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

Analogues incorporating the aminopiperidine scaffold have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones that regulate glucose homeostasis.[5] Inhibition of DPP-4 is a validated therapeutic approach for the management of type 2 diabetes.[6]

| Compound ID | Core Structure | R¹ | R² | DPP-4 Inhibition IC₅₀ (µM)[5] |

| 9i | 4-Aminopiperidine-3,4-dihydroquinazoline-2-uracil | 6-Br | 4-Cl | 9.25 |

| 9c | 4-Aminopiperidine-3,4-dihydroquinazoline-2-uracil | H | 4-Cl | > 20 |

| 9j | 4-Aminopiperidine-3,4-dihydroquinazoline-2-uracil | 6-Br | 4-F | > 20 |

| 9l | 4-Aminopiperidine-3,4-dihydroquinazoline-2-uracil | 6-Br | 4-CH₃ | > 20 |

III. Experimental Protocols

General Procedure for Reductive Amination of 1-Benzyl-4-piperidone

To a solution of 1-benzyl-4-piperidone (1.0 equivalent) and a primary or secondary amine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane, is added a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired N-substituted-4-amino-1-benzylpiperidine.[7]

Synthesis of cis-3,5-Diamino-piperidine (DAP) Scaffold

A solution of 2-chloro-3,5-dinitropyridine in a suitable solvent is subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere at room temperature to yield 3,5-diaminopyridine. The resulting diamine is then protected, for example, with a di-tert-butoxycarbonyl (di-Boc) group. The protected intermediate is subsequently hydrogenated at high pressure (e.g., 2200 psi) using a rhodium on carbon (Rh/C) catalyst in the presence of acetic acid at an elevated temperature (e.g., 110 °C) to afford the cis-3,5-diamino-piperidine derivative.[8]

µ-Opioid Receptor Binding Assay

The binding affinity of test compounds to the µ-opioid receptor is determined using a radioligand binding assay. Cell membranes prepared from cells stably expressing the human µ-opioid receptor (e.g., CHO-K1 cells) are incubated with a radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone). After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting. The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves, and the Kᵢ values are calculated using the Cheng-Prusoff equation.[9]

N-Type Calcium Channel Electrophysiology Assay

Whole-cell patch-clamp recordings are performed on HEK293 cells stably expressing human Caᵥ2.2 channels to assess the inhibitory activity of test compounds.[10] Barium is used as the charge carrier. Cells are held at a holding potential of -80 mV, and calcium channel currents are elicited by a depolarizing step to a test potential (e.g., 0 mV). Baseline currents are recorded before the application of the test compound. The compound is then perfused at increasing concentrations, and the inhibition of the peak current is measured. The IC₅₀ value is determined by fitting the concentration-response data to a logistic equation.[10]

DPP-4 Inhibition Assay

The inhibitory activity of compounds against DPP-4 is measured using a fluorometric assay. The assay is based on the cleavage of a fluorogenic substrate, such as H-Gly-Pro-AMC (aminomethylcoumarin), by the DPP-4 enzyme, which releases the fluorescent AMC. The reaction is performed in a buffer solution containing the DPP-4 enzyme, the test compound at various concentrations, and the substrate. The increase in fluorescence over time is monitored using a fluorescence plate reader. The rate of the reaction is calculated, and the percent inhibition by the test compound is determined relative to a control without the inhibitor. IC₅₀ values are calculated by fitting the dose-response curves.[11]

IV. Signaling Pathways and Mechanisms of Action

µ-Opioid Receptor Signaling

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist leads to the dissociation of the Gαᵢ/ₒ and Gβγ subunits. The Gαᵢ/ₒ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly inhibit N-type voltage-gated calcium channels and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia.

References

- 1. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to N-Aminopiperidine Hydrochloride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Aminopiperidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. This whitepaper provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. Key physicochemical properties are tabulated for easy reference, and experimental protocols for its preparation are described in detail. Furthermore, this guide elucidates the compound's primary role as a crucial intermediate in the synthesis of pharmacologically active molecules, most notably the cannabinoid receptor antagonist, Rimonabant. Diagrams illustrating the synthetic pathways and its connection to the endocannabinoid signaling pathway are provided to offer a clear visual representation of its chemical and biological significance.

Introduction

This compound, with the chemical formula C₅H₁₃ClN₂, is the hydrochloride salt of N-aminopiperidine. Its structure features a piperidine ring N-aminated, a modification that bestows unique chemical properties and reactivity, making it a valuable building block in organic synthesis. While not extensively studied for its own direct biological effects, its importance lies in its utility as a precursor to more complex molecules with significant therapeutic applications.

Historically, the development and application of this compound are closely intertwined with the rise of cannabinoid receptor research and the quest for therapeutic agents targeting the endocannabinoid system. Its most prominent application to date has been in the synthesis of Rimonabant, a drug designed for the treatment of obesity. This guide will delve into the known synthesis routes, physicochemical characteristics, and the biological context in which this compound has played a critical role.

Discovery and History

While a definitive singular "discovery" of this compound in the historical literature is not prominently documented, its synthesis and characterization are products of the systematic advancement of organic chemistry. The methods for its preparation have evolved, reflecting broader trends in synthetic methodology. Early synthetic routes likely emerged from fundamental research into the reactions of piperidine and its derivatives.

The significance of this compound surged with the discovery of the endocannabinoid system in the early 1990s and the subsequent development of cannabinoid receptor antagonists. It was identified as an indispensable intermediate in the synthesis of Rimonabant, a potent and selective CB1 receptor blocker. This application drove the optimization of its synthesis for industrial-scale production. Several patents filed in the early 2000s describe various methods to produce this compound efficiently, highlighting its importance in the pharmaceutical industry during that period.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₅H₁₃ClN₂ | [1] |

| Molecular Weight | 136.62 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 146-151 °C | [4] |

| Solubility | Soluble in water | [4] |

| pKa | Not explicitly available in searched literature | |

| CAS Number | 63234-70-8 | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been developed. The most common and industrially applied method involves the nitrosation of piperidine followed by a reduction step. An alternative pathway starting from piperidine and urea has also been described.

Synthesis via Nitrosation of Piperidine

This is the most widely documented method for the preparation of this compound. The general workflow is depicted in the diagram below.

Experimental Protocol: Synthesis via Nitrosation and Reduction with Lithium Aluminum Hydride [1]

-

Nitrosation of Piperidine: Piperidine is reacted with sodium nitrite in an acidic medium (e.g., hydrochloric acid or acetic acid) to yield N-nitrosopiperidine. This reaction is typically carried out at low temperatures to control the exothermic reaction and prevent side reactions. The N-nitrosopiperidine intermediate is a yellow oil and a potent carcinogen, requiring careful handling.[5]

-

Reduction of N-Nitrosopiperidine:

-

In a dry 1000 mL single-necked flask, 3.42 g of lithium aluminum hydride (LiAlH₄) is suspended in 150 mL of anhydrous ether under an ice bath.

-

A solution of 6.84 g of N-nitrosopiperidine in 150 mL of anhydrous ether is added dropwise to the LiAlH₄ suspension.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched by the slow, dropwise addition of water until the solid in the reaction mixture turns from gray to white.

-

The mixture is filtered (with the aid of diatomaceous earth), and the organic solvent is evaporated under reduced pressure.

-

-

Salt Formation and Isolation:

-

The aqueous layer is acidified with 5% dilute hydrochloric acid.

-

The aqueous layer is then extracted twice with chloroform to remove any remaining organic impurities.

-

The water is evaporated to dryness to obtain a solid.

-

The crude product is recrystallized from an ethanol/ethyl acetate mixture to yield this compound. The reported yield for this specific protocol is 53.9%.[1]

-

Alternative Reducing Agents: Other reducing agents such as iron powder in the presence of hydrochloric acid can also be used. In this case, the N-nitrosopiperidine is added to a heated and activated mixture of iron, hydrochloric acid, and water, followed by refluxing for 4-5 hours.[1]

Synthesis from Piperidine and Urea

An alternative synthetic route that avoids the use of the highly carcinogenic N-nitroso intermediate has been developed.[5] This method involves the formation of N-formylpiperidine from piperidine and urea, followed by a Hofmann rearrangement.

Experimental Protocol: Synthesis from Piperidine and Urea [5]

-

Formation of N-Formylpiperidine: Piperidine and urea are mixed and heated under reflux for 2-8 hours to produce N-formylpiperidine.

-

Hofmann Rearrangement: The obtained N-formylpiperidine is dissolved and reacted with chlorine gas at 0-20 °C for 1-2.5 hours. Subsequently, a Hofmann rearrangement is carried out under alkaline conditions (e.g., using sodium hydroxide) to yield N-aminopiperidine.

-

Salt Formation: The resulting N-aminopiperidine is then reacted with concentrated hydrochloric acid to form this compound.

This method is presented as a safer alternative as it avoids the use of highly toxic hydrazine hydrate and does not generate carcinogenic nitroso compounds.[5]

Role in Drug Development: The Rimonabant Case Study

The primary application of this compound in drug development has been as a key starting material for the synthesis of Rimonabant. Rimonabant is a selective cannabinoid receptor 1 (CB1) antagonist. The CB1 receptors are a major component of the endocannabinoid system and are primarily found in the brain and peripheral tissues.

The endocannabinoid system is involved in regulating a variety of physiological processes, including appetite, pain sensation, mood, and memory. Overactivation of the CB1 receptor is associated with increased appetite and fat storage. Rimonabant was developed to block these receptors, thereby reducing appetite and promoting weight loss.[1]

The synthesis of Rimonabant involves the reaction of this compound with other chemical moieties to construct the final drug molecule. The piperidine ring of this compound forms a core structural component of Rimonabant.

Biological Activity and Signaling Pathways

Currently, there is limited information available on the direct biological activities and signaling pathway interactions of this compound itself. Its primary role in a biological context is as a precursor to pharmacologically active compounds. The biological effects of its derivatives, such as Rimonabant, are well-documented.

Derivatives of aminopiperidines, in general, have been investigated for a range of biological activities, including:

-

Antidepressant Activity: Some aminopiperidine derivatives have been explored for their potential in treating depression.[6]

-

Antitumor Activity: Certain compounds derived from aminopiperidines have shown potential in inhibiting tumor growth.[6]

-

N-type Calcium Channel Blockers: 4-aminopiperidine derivatives have been synthesized and evaluated as N-type calcium channel blockers for the treatment of pain.[7]

-

Antifungal Agents: 4-aminopiperidines have been investigated as a novel class of antifungal agents that target ergosterol biosynthesis.[8]

Conclusion

This compound is a compound of considerable synthetic utility, primarily recognized for its role as a key intermediate in the pharmaceutical industry. While its own discovery and history are not prominently chronicled, its importance grew substantially with the development of the CB1 receptor antagonist, Rimonabant. The synthesis of this compound is well-established, with the nitrosation-reduction pathway being the most common, and safer alternatives also being available. Although direct biological activity data for this compound is scarce, the aminopiperidine scaffold it provides is a versatile platform for the development of a wide range of therapeutic agents. This technical guide serves as a comprehensive resource for researchers and professionals in drug development, providing essential information on the synthesis, properties, and applications of this important heterocyclic compound. Further research into the direct biological effects of this compound could potentially unveil new and unforeseen applications.

References

- 1. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 2. 4-Aminopiperidine hydrochloride | C5H13ClN2 | CID 12406640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN104356096A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. Buy 3-Aminopiperidine dihydrochloride | 138060-07-8 [smolecule.com]

- 7. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Reduction of N-nitrosopiperidine to N-Aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of N-nitrosopiperidine to N-aminopiperidine, a key intermediate in pharmaceutical synthesis. The document outlines various established reduction methodologies, presenting quantitative data in structured tables for easy comparison and including detailed experimental procedures.

Introduction

N-aminopiperidine is a valuable building block in the synthesis of various pharmaceutical agents. Its preparation from N-nitrosopiperidine, a common contaminant that can form from the nitrosation of piperidine, is a critical transformation. The reduction of the N-nitroso group to an N-amino group can be achieved through several methods, each with distinct advantages concerning yield, reaction conditions, and substrate compatibility. This document details protocols for reduction using lithium aluminum hydride (LiAlH4), iron in acidic media, zinc dust, and thiourea dioxide (TDO).

Chemical Reaction Pathway

The fundamental transformation involves the reduction of the nitroso group of N-nitrosopiperidine to the primary amino group of N-aminopiperidine.

Caption: General reaction scheme for the reduction of N-nitrosopiperidine.

Comparative Data of Reduction Methods

The following table summarizes the quantitative data for different methods used in the reduction of N-nitrosopiperidine to N-aminopiperidine, allowing for a direct comparison of their efficiencies and reaction conditions.

| Reducing Agent/Method | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous Tetrahydrofuran (THF) | Room Temperature | Overnight | 55.2 | [1] |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous Ether | Room Temperature | Overnight | 53.9 | [1] |

| Iron (Fe) / Hydrochloric Acid (HCl) | Water | Reflux | 4-5 hours | Not specified | [1] |

| Zinc (Zn) / Acid (H2SO4 or HCl) | Water | Reflux | Not specified | High (unspecified) | [2] |

| Zinc-Ammonia-Ammonium Carbonate | Ammonia/Ammonium Carbonate | Not specified | Not specified | Advantageous (unspecified) | [3] |

| Thiourea Dioxide (TDO) | Water | Mild (unspecified) | Not specified | Good to Excellent | [4] |

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH4)

This protocol is adapted from a patented procedure and is suitable for laboratory-scale synthesis.[1]

Materials:

-

N-nitrosopiperidine

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF) or anhydrous ether

-

Diatomaceous earth

-

5% Hydrochloric acid (HCl)

-

Ethyl acetate

-

Ethanol

-

Ice bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a dry 250 mL single-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 50 mL of anhydrous THF and 1.14 g of LiAlH4.

-

Cool the suspension in an ice bath.

-

Dissolve 2.28 g of N-nitrosopiperidine in 50 mL of anhydrous THF.

-

Slowly add the N-nitrosopiperidine solution dropwise to the LiAlH4 suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Upon reaction completion (monitor by TLC or GC-MS), slowly and carefully quench the reaction by adding water dropwise until the solid in the reaction mixture turns from gray to white.

-

Filter the mixture through a pad of diatomaceous earth.

-

Evaporate the organic solvent from the filtrate under reduced pressure.

-

To the remaining aqueous layer, add 5% dilute hydrochloric acid until the solution is acidic.

-

Extract the aqueous layer twice with ethyl acetate to remove any unreacted starting material or byproducts.

-

Evaporate the aqueous layer to dryness to obtain a solid.

-

Recrystallize the solid from an ethanol/ethyl acetate mixture to yield N-aminopiperidine hydrochloride.

Expected Yield: Approximately 55.2%[1].

Protocol 2: Reduction using Iron (Fe) and Hydrochloric Acid (HCl)

This method provides a classical approach to the reduction of nitroso groups.[1]

Materials:

-

N-nitrosopiperidine

-

Iron powder

-

Hydrochloric acid (HCl)

-

Water

-

Organic solvent (e.g., ethyl acetate or chloroform)

-

Ethanol

Procedure:

-

In a round-bottom flask, activate iron powder by heating it to a boil with hydrochloric acid and water.

-

Add N-nitrosopiperidine to the activated iron suspension.

-

Reflux the mixture for 4-5 hours.

-

After cooling, make the aqueous layer acidic by adding dilute hydrochloric acid.

-

Extract the aqueous layer twice with an organic solvent.

-

Evaporate the aqueous layer to dryness to obtain the solid product.

-

Recrystallize the solid from an ethanol/ethyl acetate mixture to obtain this compound.

Protocol 3: Reduction using Zinc (Zn) and Acid

This protocol is a general method for the reduction of N-nitroso derivatives of secondary amines.[2]

Materials:

-

N-nitrosopiperidine

-

Zinc powder

-

Sulfuric acid or Hydrochloric acid

-

Water

Procedure:

-

Form an aqueous mixture of N-nitrosopiperidine and zinc powder in a reaction vessel.

-

Slowly add sulfuric acid or hydrochloric acid to the mixture until the pH of the reaction mixture is in the range of 2 to 4.

-

The reaction is exothermic and may require cooling to maintain control.

-

The total amount of water in the final reaction mixture should correspond to 8 to 30 moles per mole of the nitroso compound.

-

After the reaction is complete, isolate the N-aminopiperidine from the reaction mixture through standard workup procedures such as filtration, extraction, and distillation.

Protocol 4: Metal-Free Reduction using Thiourea Dioxide (TDO)

This method offers a milder, metal-free alternative for the reduction of N-nitrosamines.[4]

Materials:

-

N-nitrosopiperidine

-

Thiourea dioxide (TDO)

-

Aqueous medium (e.g., water)

-

Base (e.g., sodium hydroxide)

Procedure:

-

Dissolve the N-nitrosopiperidine in an aqueous medium.

-

Add thiourea dioxide to the solution. The reaction is typically carried out under mild alkaline conditions.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

The N-aminopiperidine can be isolated by extraction and subsequent purification.

General Experimental Workflow

The following diagram illustrates a typical workflow for the reduction of N-nitrosopiperidine and the subsequent isolation of N-aminopiperidine.

Caption: A generalized workflow for the synthesis and purification of N-aminopiperidine.

Safety Precautions

-

N-nitrosopiperidine is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated fume hood.

-

Lithium aluminum hydride (LiAlH4) is a highly reactive and flammable solid that reacts violently with water. All reactions involving LiAlH4 must be conducted under anhydrous conditions and an inert atmosphere. The quenching process should be performed slowly and with extreme caution.

-

Reactions involving strong acids and refluxing solvents should be performed with care to avoid splashes and inhalation of vapors.

These protocols and data are intended to serve as a guide for trained chemists. Researchers should adapt these procedures to their specific laboratory conditions and scale, always prioritizing safety.

References

Application Notes and Protocols for the Synthesis of N-Aminopiperidine Hydrochloride Utilizing Lithium Aluminum Hydride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-aminopiperidine hydrochloride, a valuable building block in pharmaceutical and chemical research. The described method involves a two-step process commencing with the nitrosation of piperidine to form N-nitrosopiperidine, which is subsequently reduced using lithium aluminum hydride (LiAlH4) to yield the desired product. This document outlines the chemical pathway, experimental procedures, and quantitative data to facilitate the replication and application of this synthesis.

Chemical Synthesis Pathway

The synthesis proceeds in two primary stages. Initially, piperidine is reacted with sodium nitrite under acidic conditions to yield N-nitrosopiperidine. The intermediate, N-nitrosopiperidine, is a potent carcinogen and must be handled with extreme care. In the subsequent and focal step of this protocol, the N-nitrosopiperidine is reduced with lithium aluminum hydride (LiAlH4) in an ethereal solvent. The resulting N-aminopiperidine is then treated with hydrochloric acid to afford the stable hydrochloride salt.[1][2]

Experimental Protocols

The following protocols are based on established procedures for the reduction of N-nitrosopiperidine using lithium aluminum hydride.[1] Researchers should adhere to all safety precautions, particularly when handling lithium aluminum hydride, which is a highly reactive and pyrophoric substance, and N-nitrosopiperidine, a known carcinogen.[3][4] All manipulations involving LiAlH4 should be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.

Protocol 1: Reduction in Diethyl Ether

This protocol details the synthesis of this compound using diethyl ether as the solvent for the reduction step.

Materials:

-

N-Nitrosopiperidine (6.84 g)

-

Lithium aluminum hydride (3.42 g)

-

Anhydrous diethyl ether (300 ml total)

-

Diatomaceous earth

-

5% Hydrochloric acid

-

Chloroform

-

Ethanol

-

Ethyl acetate

-

Ice bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a dry 1000 ml single-necked flask under an inert atmosphere, suspend lithium aluminum hydride (3.42 g) in 150 ml of anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Dissolve N-nitrosopiperidine (6.84 g) in 150 ml of anhydrous diethyl ether.

-

Slowly add the N-nitrosopiperidine solution dropwise to the cooled LiAlH4 suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

To quench the reaction, slowly and carefully add water dropwise until the grey solid turns white.

-

Filter the solid through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to remove the organic solvent.

-

Acidify the remaining aqueous layer with 5% dilute hydrochloric acid.

-

Extract the aqueous layer twice with chloroform to remove any organic impurities.

-

Evaporate the aqueous layer to dryness to obtain the crude solid product.

-

Recrystallize the solid from an ethanol/ethyl acetate mixture to yield pure this compound.[1]